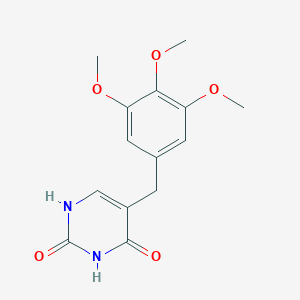

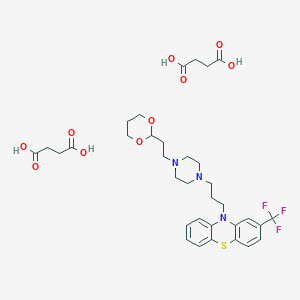

5-(3,4,5-三甲氧基苄基)嘧啶-2,4-二醇

描述

Synthesis Analysis

The synthesis of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol involves a route that utilizes phenolic Mannich bases and pyrimidines containing activating groups. This method has been used to prepare analogues like trimethoprim, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol (Roth, Strelitz, & Rauckman, 1980). The process highlights the versatility of the synthetic approach in generating complex pyrimidine derivatives.

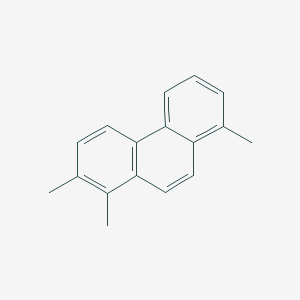

Molecular Structure Analysis

The molecular structure of trimethoprim, a close analogue, has been determined through neutron diffraction, providing a high-precision description of its structure. This study offers insight into the molecular configuration of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol by extension. The hydrogen-bonded ribbon structure formed by the bases and the rotational freedom about the bonds linking the aryl groups are notable features (Koetzle & Williams, 1976).

Chemical Reactions and Properties

The compound undergoes specific chemical reactions, including the formation of metal complexes. For instance, Co(II) and Cu(II) complexes with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine have been synthesized and characterized, revealing the potential of the compound to act as a monodentate ligand (Ajibade, Kolawole, O’Brien, Raftery, & Helliwell, 2008). This aspect underscores the chemical versatility and potential application areas of the compound in coordination chemistry.

Physical Properties Analysis

The physical properties of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. The crystal and molecular structure analysis of trimethoprim provides a foundation for inferring the physical characteristics of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol, highlighting its stability and potential for forming extended hydrogen-bonded structures.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the compound's application in synthesis and drug development. The electrochemical reduction study of a closely related derivative offers insights into the reactivity and potential pathways for modifying the chemical structure of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol (Vajtner & Lovreček, 1986).

科学研究应用

抗菌和抗真菌特性:

- 它已被确定为二氢叶酸还原酶的潜在抑制剂,特别有利于艾滋病患者和免疫系统受损者 (Rosowsky et al., 2004).

- 该化合物已显示出增强磺胺类药物抗菌活性的前景,可用于治疗包括磺胺类耐药菌在内的细菌感染 (Csonka & Knight, 1967).

- 该化合物的配合物表现出抗菌活性和对 HeLa 和 PC3 细胞的潜在抗癌特性 (El-Shekeil et al., 2013).

抗肿瘤活性:

- 一些衍生物,如 BW301U,已显示出对大鼠 Walker 256 肉瘤的重要活性,突出了其在癌症治疗中的潜力 (Grivsky et al., 1980).

免疫抑制作用:

- 该化合物因其在动物中的潜在免疫抑制作用而受到关注,其结构类似于硫唑嘌呤 (Ghilchik et al., 1970).

与金属形成配合物以增强性能:

- 该化合物的 Co(II) 和 Cu(II) 配合物已显示出有前景的结构,可用于潜在的抗菌和抗真菌应用 (Ajibade et al., 2008).

- Ni(II)配合物对该化合物的结合亲和力最高,而Pd(II)和Pt(II)配合物的结合亲和力最低 (Ajibade et al., 2006).

化学合成和分子研究:

- 各种研究集中在该化合物的合成和表征上,包括其电化学还原性质 (Vajtner & Lovreček, 1986),以及富集甲氧苄啶衍生物的合成 (Smal et al., 1986).

属性

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGVTTACTLNWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)